molecular formula C11H16N2O B122153 4-(Morpholinomethyl)aniline CAS No. 51013-67-3

4-(Morpholinomethyl)aniline

Cat. No. B122153
CAS RN: 51013-67-3
M. Wt: 192.26 g/mol
InChI Key: WNYFVEFUHMDIRQ-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)aniline is a chemical compound that is part of various research studies due to its potential applications in different fields, including dye synthesis, anticancer agent development, and material science. The compound is characterized by the presence of a morpholine ring attached to a methyl group, which is further connected to an aniline moiety. This structure is a common feature in molecules that exhibit interesting chemical and physical properties, making it a subject of scientific investigation.

Synthesis Analysis

The synthesis of derivatives of 4-(Morpholinomethyl)aniline has been reported in several studies. For instance, ketohydrazone dyes derived from 4-morpholino-2-naphthol and ortho-substituted anilines were synthesized using conventional diazotisation coupling chemistry, indicating the versatility of morpholinomethyl aniline structures in dye synthesis . Additionally, novel anticancer agents with 4-anilinoquinazoline scaffolds were prepared using 2-chloromethyl-4(3H)-quinazolinones, which required the synthesis of novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position, showcasing the compound's relevance in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 4-(morpholinomethyl)aniline derivatives has been elucidated using various spectroscopic techniques. For example, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was structurally characterized by UV, FT-IR, 1H, and 13C NMR spectroscopy . The crystal structure of another derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined by X-ray single crystal determination, revealing the conformation of the morpholine ring and its spatial arrangement with the butadiene group .

Chemical Reactions Analysis

The reactivity of 4-(Morpholinomethyl)aniline derivatives has been explored in various chemical reactions. Metal halide complexes of morpholine-4-thiocarbonic acid anilide were prepared and characterized, indicating the ability of these compounds to form stable complexes with metals . Additionally, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline through a substitution reaction followed by a Suzuki reaction demonstrates the compound's utility in creating complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Morpholinomethyl)aniline derivatives have been investigated, revealing interesting attributes. The nonlinear optical properties of a novel derivative were explored through DFT calculations, suggesting potential applications as future NLO materials . The thermal behavior and thermodynamic properties of these compounds have also been analyzed, providing insights into their stability and reactivity under various conditions . Furthermore, the biological activity of certain derivatives, such as their antimicrobial and anti-TB properties, has been evaluated, highlighting the compound's significance in pharmaceutical research .

Scientific Research Applications

Inhibition of Src Kinase Activity

4-(Morpholinomethyl)aniline and its derivatives have been studied for their role in inhibiting Src kinase activity, which is crucial in cancer research. For instance, derivatives of 4-phenylamino-3-quinolinecarbonitriles, which include a 3-(morpholin-4-yl)propoxy group (similar to 4-(morpholinomethyl)aniline), showed increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

Fluorescence Quenching Studies

4-(Morpholinomethyl)aniline has been used in fluorescence quenching studies. For example, its derivative, 4-methyl-7-(4-morpholiny)-2H-pyrano[2,3-b]pyridin-2-one (LD-425), was studied for fluorescence quenching by aromatic amines in solvent mixtures, contributing to our understanding of molecular interactions in solutions (Deepa et al., 2012).

Reactions in Organic Synthesis

This compound is also involved in various organic synthesis reactions. For example, it has been used in the formation of different triazolyl systems, contributing to the development of new chemical compounds (O'halloran & Scott, 1972).

Antimicrobial Activity

Derivatives of 4-(Morpholinomethyl)aniline have been synthesized and evaluated for their antimicrobial activities. This includes the study of novel pyridine derivatives as CB2 cannabinoid receptor agonists, which exhibited in vivo efficacy in neuropathic pain models and could have implications for antimicrobial research (Chu et al., 2009).

Antitubercular Activities

Compounds like 3-Fluoro-4-(morpholin-4-yl)aniline have shown potential in antitubercular activities. Research in this area contributes to the fight against tuberculosis and other infectious diseases (Başoğlu et al., 2012).

Cancer Research

4-(Morpholinomethyl)aniline derivatives have been synthesized and tested for their inhibitory activity against lung cancer cell growth, which is a significant contribution to oncology and cancer treatment research (Tan et al., 2006).

Antimalarial Activity

In the field of antimalarial research, 4-(Morpholinomethyl)aniline derivatives have been synthesized and found to be effective against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This highlights the compound's potential in developing new antimalarial drugs (Delarue et al., 2001).

Safety And Hazards

The safety information for 4-(Morpholinomethyl)aniline includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYFVEFUHMDIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354601
Record name 4-(morpholinomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Morpholinomethyl)aniline

CAS RN

51013-67-3
Record name 4-(morpholinomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-[(4-nitrophenyl)methyl]morpholine (220 mg, 1.0 mmol, Step A), iron powder (279 mg, 5.0 mmol) and NH4Cl (39 mg, 0.7 mmol) in EtOH (3 mL) and H2O (3 mL) was stirred for 4 h at 80° C. Filtration and concentration gave the crude 4-(morpholin-4-ylmethyl)-phenylamine, which was used in next step without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
279 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

[5-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine was prepared from 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (125 mg, 0.43 mmol) and 4-(4-bromobenzyl)morpholine (122 mg, 0.48 mmol) in a manner analogous to Example 77 to yield 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine (73 mg, 37%) as an off-white powder following purification on a 4 g Isco silica gel column using methanol in dichloromethane (0-20%) as eluent. MP=222-223° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.66 (s, 1H), 8.32 (d, J=7.50 Hz, 2H), 8.15 (d, J=7.50 Hz, 2H), 7.66 (m, 4H), 7.30 (d, J=6.42 Hz, 1H), 7.20 (d, J=8.60 Hz, 2H), 3.55 (br s, 4H), 3.40-3.32 (m, 5H), 2.32 (br s, 4H). MS=465 (MH)+.
Name
5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

[5-(3-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine was prepared from 5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (125 mg, 0.43 mmol) and 4-(4-bromobenzyl)morpholine (122 mg, 0.48 mmol) in a manner analogous to Example 77 to yield 5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine (118 mg, 59%) as an off-white powder following purification on a 4 g Isco silica gel column using methanol in dichloromethane (0-20%) as eluent. MP=210-211° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.64 (s, 1H), 8.78 (s, 1H), 8.36 (d, J=7.50 Hz, 1H), 8.11 (d, J=7.50, 1H), 7.89 (t, J=15.0 Hz, 7.50 Hz, 1H), 7.70 (m, 1H), 7.63 (m, 3H), 7.35 (d, J=7.50 Hz, 1H), 7.18 (d, J=9.6 Hz, 2H) 3.55 (m, 4H), 3.40-3.28 (m, 5H), 2.32 (m, 4H). MS=464 (MH)+.
Name
5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In ethanol (300 ml) was dissolved 4-(4-nitrobenzyl)morpholine (25.8 g), and to the mixture was added dried 10% palladium on carbon (Pd-C) (1.00 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 20 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was separated and purified with column chromatography (ethyl acetate) to give 4-(4-aminobenzyl)morpholine (430 mg) as pale yellow crystals.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Fujimoto, T Hirayama, Y Hirata, Y Hikichi… - Bioorganic & medicinal …, 2017 - Elsevier
In this article, synthetic studies around a pyridylacrylamide-based hit compound (1), utilizing structure-based drug design guided by CDK8 docking models, is discussed. Modification of …
Number of citations: 16 www.sciencedirect.com
D Prasad, A Kumar, PK Shukla, M Nath - Organic and medicinal chemistry …, 2011 - Springer
Novel 2-arylthiazolidin-4-one derivatives (8a-q and 11) have been synthesized in good-to-excellent yields (70-96%) by one-pot three-component condensation-cyclization reaction of …
Number of citations: 29 link.springer.com
B Pete - Tetrahedron Letters, 2008 - Elsevier
Regioisomeric analogues of gramine, 5-(dialkylaminomethyl)indole-2-carboxylates were prepared by the Fischer indolization of 4-(dialkylaminomethyl)phenylhydrazones easily …
Number of citations: 14 www.sciencedirect.com
S Nagao, Y Yamane, S Funasaka, K Tanaka… - Bioorganic & Medicinal …, 2014 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) is the chief transcription factor regulating hypoxia-driven gene expression. HIF-1 overexpression is associated with poor prognosis in several cancers …
Number of citations: 6 www.sciencedirect.com
D Yao, J Wang, G Wang, Y Jiang, L Shang, Y Zhao… - Bioorganic …, 2016 - Elsevier
A novel series of coumarin derivatives were designed, synthesized and investigated for inhibition of cholinesterase, including acetyl cholinesterase (AChE) and butyrylcholinesterase (…
Number of citations: 27 www.sciencedirect.com
L Tang, L Zhao, L Hong, F Yang, R Sheng… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel 3-substituted-indole derivatives with a benzyl tertiary amino moiety were designed, synthesized and evaluated as H 3 receptor antagonists and free radical scavengers …
Number of citations: 19 www.sciencedirect.com
W Chen, P Zhan, D Daelemans, J Yang… - European Journal of …, 2016 - Elsevier
Based on the crystallographic studies of diarylpyrimidines (DAPYs), we embarked on incorporating the hydrophilic piperidyl or morpholinyl group into the known DAPY derivatives …
Number of citations: 27 www.sciencedirect.com
Y Wang, Y Zhi, Q Jin, S Lu, G Lin, H Yuan… - Journal of Medicinal …, 2018 - ACS Publications
A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities. A structure–…
Number of citations: 78 pubs.acs.org
AM Bender - 2016 - deepblue.lib.umich.edu
Reported here is a structure activity relationship (SAR) study on a series of mixed efficacy mu opioid receptor (MOR) agonist/delta opioid receptor (DOR) antagonist ligands featuring a …
Number of citations: 0 deepblue.lib.umich.edu
J Okombo, K Singh, G Mayoka, F Ndubi… - ACS infectious …, 2017 - ACS Publications
The extensive use of praziquantel against schistosomiasis raises concerns about drug resistance. New therapeutic alternatives targeting critical pathways within the parasite are …
Number of citations: 21 pubs.acs.org

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